molecular formula C10H6O3 B12118963 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- CAS No. 95306-75-5

2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-

Cat. No.: B12118963
CAS No.: 95306-75-5
M. Wt: 174.15 g/mol
InChI Key: GHULSNJKMRDUGY-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is a chemical compound with the molecular formula C10H6O3 and a molecular weight of 174.15 g/mol . It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- can be achieved through several methods. One common approach involves the reaction of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation . The reaction conditions typically include:

    Reagents: Salicylaldehyde, malonic acid, base (e.g., sodium hydroxide)

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In industrial settings, the production of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is unique due to its specific structural features and reactivity. Its aldehyde group at the 3-position and the oxo group at the 2-position confer distinct chemical properties, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHULSNJKMRDUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535469
Record name 2-Oxo-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95306-75-5
Record name 2-Oxo-2H-chromene-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95306-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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